Home > Products > Screening Compounds P73840 > methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate
methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate - 1396812-55-7

methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate

Catalog Number: EVT-2854003
CAS Number: 1396812-55-7
Molecular Formula: C14H19NO5S
Molecular Weight: 313.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compounds containing a sulfamoyl benzoate moiety are being investigated for various pharmaceutical applications. Specifically, several related compounds with modifications to the "R" group attached to the sulfonamide nitrogen are being explored as SCRAs [, ]. These compounds interact with cannabinoid receptors in the body, potentially leading to various pharmacological effects.

Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB)

  • Compound Description: QMPSB is a synthetic cannabinoid receptor agonist (SCRA) first identified in seized plant material in 2011. It has been a focus in research investigating new psychoactive substances (NPS) and their analytical profiles. []
  • Relevance: QMPSB shares a core sulfamoyl benzoate structure with the target compound, methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate. The variation lies within the substituent attached to the sulfonamide nitrogen. While QMPSB features a piperidine ring, the target compound possesses a 2-cyclopropyl-2-hydroxypropyl group. This structural similarity suggests potential overlap in their binding affinities and pharmacological profiles. []

Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB)

  • Compound Description: QMMSB, another SCRA, is structurally similar to QMPSB. Identified in 2011 alongside QMPSB, its research focuses on understanding its metabolic fate and identifying suitable targets for toxicological screenings. []
  • Relevance: Similar to QMPSB, QMMSB also contains the sulfamoyl benzoate moiety present in methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate. The distinction lies in the nitrogen substituent, with QMMSB featuring a morpholine ring instead of the 2-cyclopropyl-2-hydroxypropyl group found in the target compound. This shared structural motif suggests that QMMSB's metabolic pathways and toxicological profile could offer insights into the target compound's behavior. []

Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate (2F-QMPSB)

  • Compound Description: 2F-QMPSB, another SCRA, was identified in seized material in 2018. Research on 2F-QMPSB, like QMMSB, centers on understanding its metabolic pathways and identifying suitable markers for toxicological analyses. []
  • Relevance: 2F-QMPSB further strengthens the relationship between these SCRAs and the target compound, methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate, due to their shared sulfamoyl benzoate core. 2F-QMPSB differs from the target compound in its nitrogen substituent, carrying a 4,4-difluoropiperidine ring. Despite this difference, the shared core structure suggests that insights from 2F-QMPSB's metabolism and toxicology could be relevant in understanding the target compound. []

Quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate (QMiPSB)

  • Compound Description: QMiPSB (also known as SGT-46), is another SCRA in the same family as QMPSB, QMMSB and 2F-QMPSB. Like the others, studies on QMiPSB focus on metabolic fate and potential targets for detection in biological samples. []
  • Relevance: QMiPSB maintains the common sulfamoyl benzoate structure seen in methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate and the other mentioned SCRAs. QMiPSB possesses a propan-2-yl group attached to the sulfonamide nitrogen, contrasting with the 2-cyclopropyl-2-hydroxypropyl substituent of the target compound. Despite the difference in the substituent, the common core structure underscores the potential for shared metabolic pathways and toxicological profiles between QMiPSB and the target compound. []

Alkyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxides

  • Compound Description: These compounds are intermediates in the synthesis of piroxicam, a nonsteroidal anti-inflammatory drug (NSAID). [, ]
  • Relevance: While not directly sharing the sulfamoyl benzoate structure, these intermediates are formed through the Dieckmann condensation of alkyl 2-(N-methyl-N-(alkoxycarbonylmethyl)sulfamoyl)benzoates [, ], which are structurally similar to methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate. This suggests a potential synthetic route to the target compound that leverages similar reaction pathways and structural motifs.
Overview

Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate is a complex chemical compound that combines a benzoate ester with a sulfamoyl group, further substituted by a cyclopropyl and hydroxypropyl moiety. This compound is recognized for its potential applications in medicinal chemistry and industrial processes, particularly due to its unique structural features that allow it to engage in various chemical reactions and exhibit specific biological activities.

Source and Classification

The compound is classified under sulfamoylbenzoates, which are derivatives of benzoic acid where a sulfamoyl group replaces a hydrogen atom. The specific structure of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate can be identified by its Chemical Abstracts Service registry number 1396812-55-7. It has garnered attention for its potential as an enzyme inhibitor, particularly in the context of inflammatory diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate typically involves several key steps:

  1. Formation of the Sulfamoyl Intermediate: The process begins with the sulfonation of benzoic acid to create 4-sulfamoylbenzoic acid.
  2. Esterification: The resultant 4-sulfamoylbenzoic acid undergoes esterification with methanol, facilitated by an acid catalyst, yielding methyl 4-sulfamoylbenzoate.
  3. Substitution Reaction: In the final step, a nucleophilic substitution occurs where the sulfamoyl group is replaced by 2-cyclopropyl-2-hydroxypropylamine under basic conditions to produce the target compound.

Each step requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate can be depicted as follows:

  • Molecular Formula: C15_{15}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight: Approximately 320.39 g/mol

The structure features a benzoate ring linked to a sulfamoyl group, which is further attached to a cyclopropyl and hydroxypropyl substituent. This configuration contributes to its biological activity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate can participate in various chemical reactions:

  1. Oxidation: The hydroxypropyl group can be oxidized, potentially forming ketones or carboxylic acids.
  2. Reduction: The ester functionality can be reduced to yield an alcohol.
  3. Substitution: The sulfamoyl group is capable of undergoing nucleophilic substitution reactions, allowing for further derivatization.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4_4), sodium borohydride (NaBH4_4).
  • Substitution Nucleophiles: Amines and thiols under basic conditions.
Mechanism of Action

The mechanism of action for methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate primarily involves its role as an inhibitor of cytosolic phospholipase A2α. By binding to the active site of this enzyme, the compound inhibits the release of arachidonic acid from phospholipids, subsequently reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This mechanism underscores its potential therapeutic applications in treating inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate typically exhibits:

  • Appearance: White to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Engages in nucleophilic substitutions and can undergo oxidation/reduction reactions depending on the reagents used .
Applications

Scientific Uses

Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate has several notable applications:

  1. Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor in inflammatory diseases.
  2. Biological Studies: Utilized in research to explore interactions with biological targets and effects on cellular pathways.
  3. Industrial Applications: Serves as an intermediate in synthesizing other complex molecules within chemical manufacturing processes .

Properties

CAS Number

1396812-55-7

Product Name

methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate

IUPAC Name

methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate

Molecular Formula

C14H19NO5S

Molecular Weight

313.37

InChI

InChI=1S/C14H19NO5S/c1-14(17,11-5-6-11)9-15-21(18,19)12-7-3-10(4-8-12)13(16)20-2/h3-4,7-8,11,15,17H,5-6,9H2,1-2H3

InChI Key

KSPMJVNTQATLPR-UHFFFAOYSA-N

SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.